5-cyano-4-fluoro-1H-indole

Vue d'ensemble

Description

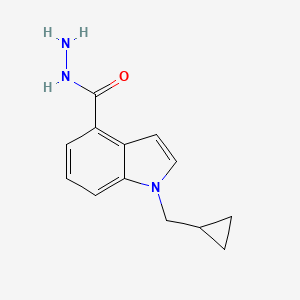

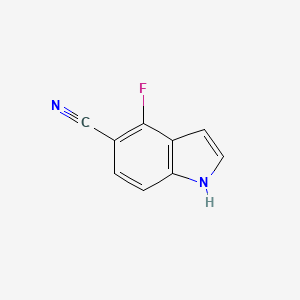

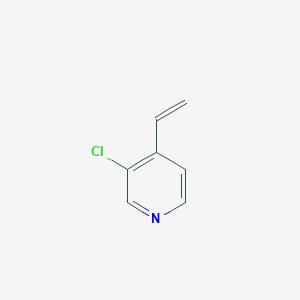

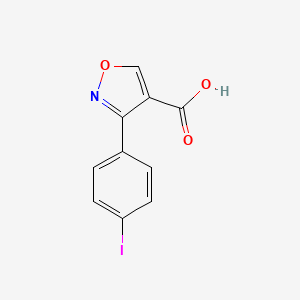

“4-fluoro-1H-indole-5-carbonitrile” is a chemical compound with the CAS Number: 1240113-42-1 . It has a molecular weight of 160.15 and its IUPAC name is 4-fluoro-1H-indole-5-carbonitrile . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “4-fluoro-1H-indole-5-carbonitrile” is 1S/C9H5FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H . This indicates that the compound contains 9 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .

Chemical Reactions Analysis

While specific chemical reactions involving “4-fluoro-1H-indole-5-carbonitrile” are not available, indole derivatives are known to undergo a variety of reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Physical and Chemical Properties Analysis

“4-fluoro-1H-indole-5-carbonitrile” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Applications De Recherche Scientifique

Applications antivirales

Les dérivés du 5-cyano-4-fluoro-1H-indole ont été étudiés pour leur potentiel en tant qu'agents antiviraux. Ces composés ont montré une activité inhibitrice contre une variété de virus à ARN et à ADN, y compris le virus de la grippe A et le virus Coxsackie B4 . La capacité à inhiber la réplication virale fait de ces dérivés un outil précieux pour la recherche sur le développement de médicaments antiviraux.

Applications anti-inflammatoires

Les dérivés d'indole, y compris ceux avec une structure de this compound, sont connus pour posséder des propriétés anti-inflammatoires. Ceci est particulièrement important dans le développement de traitements pour les maladies inflammatoires chroniques, où l'inflammation à long terme joue un rôle crucial .

Applications anticancéreuses

Le noyau indole est une caractéristique commune dans de nombreuses molécules médicamenteuses synthétiques ayant une activité anticancéreuse. En tant que tel, les dérivés du this compound sont étudiés pour leur potentiel à agir en tant qu'agents anticancéreux, ciblant diverses voies impliquées dans la croissance tumorale et la métastase .

Applications antioxydantes

Les dérivés d'indole sont également reconnus pour leurs capacités antioxydantes. La présence du noyau indole contribue à la capture des radicaux libres, ce qui est bénéfique pour prévenir les maladies liées au stress oxydatif .

Applications antimicrobiennes

L'activité antimicrobienne à large spectre des dérivés d'indole en fait des candidats pour le développement de nouveaux antibiotiques. Le this compound pourrait être un échafaudage clé dans la conception de médicaments pour lutter contre les souches bactériennes résistantes .

Applications antidiabétiques

La recherche sur les dérivés d'indole a inclus l'exploration de leur utilisation dans les thérapies antidiabétiques. Ces composés peuvent offrir de nouvelles voies pour gérer la glycémie et traiter diverses formes de diabète .

Applications antimalariennes

Les composés indoliques ont montré un potentiel dans la lutte contre le paludisme. Les dérivés du this compound pourraient conduire au développement de nouveaux médicaments antimalariens, qui sont nécessaires de toute urgence en raison de l'émergence de souches résistantes aux médicaments du parasite du paludisme .

Activités anticholinestérasiques

Les dérivés d'indole, y compris le this compound, ont été identifiés comme des agents anticholinestérasiques potentiels. Cette activité est cruciale dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer, où les inhibiteurs de la cholinestérase jouent un rôle thérapeutique .

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents/container to an approved waste disposal plant) .

Orientations Futures

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the investigation of novel methods of synthesis of “4-fluoro-1H-indole-5-carbonitrile” and other indole derivatives have attracted the attention of the chemical community .

Mécanisme D'action

Target of Action

4-Fluoro-1H-indole-5-carbonitrile is a derivative of the indole compound . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various biochemical changes.

Biochemical Pathways

Indole derivatives are known to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Analyse Biochimique

Biochemical Properties

4-Fluoro-1H-indole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-fluoro-1H-indole-5-carbonitrile, have been shown to bind with high affinity to multiple receptors, which can modulate various biological processes . The interactions between 4-fluoro-1H-indole-5-carbonitrile and these biomolecules are primarily driven by its unique chemical structure, which allows it to form stable complexes with target proteins and enzymes.

Cellular Effects

4-Fluoro-1H-indole-5-carbonitrile exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 4-fluoro-1H-indole-5-carbonitrile, can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 4-fluoro-1H-indole-5-carbonitrile involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, indole derivatives, including 4-fluoro-1H-indole-5-carbonitrile, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-fluoro-1H-indole-5-carbonitrile can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 4-fluoro-1H-indole-5-carbonitrile, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of 4-fluoro-1H-indole-5-carbonitrile vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Studies have identified threshold effects for 4-fluoro-1H-indole-5-carbonitrile, where the compound’s biological activity changes significantly with increasing dosage.

Metabolic Pathways

4-fluoro-1H-indole-5-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, indole derivatives, including 4-fluoro-1H-indole-5-carbonitrile, have been shown to affect the metabolism of amino acids, lipids, and carbohydrates, leading to changes in cellular energy production and storage.

Transport and Distribution

The transport and distribution of 4-fluoro-1H-indole-5-carbonitrile within cells and tissues are critical factors that determine its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . For instance, indole derivatives, including 4-fluoro-1H-indole-5-carbonitrile, can be transported across cell membranes by specific transporters, leading to their accumulation in certain cellular compartments.

Subcellular Localization

The subcellular localization of 4-fluoro-1H-indole-5-carbonitrile plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives, including 4-fluoro-1H-indole-5-carbonitrile, can localize to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their biological effects by interacting with specific biomolecules.

Propriétés

IUPAC Name |

4-fluoro-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWGXZUQFYDSGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)

![6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile](/img/structure/B1404093.png)

![[3-(2-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404105.png)